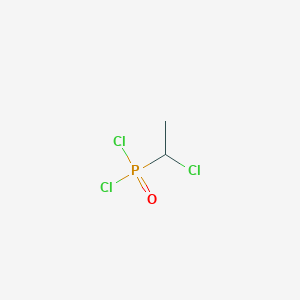

(1-Chloroethyl)phosphonic dichloride

Description

Properties

CAS No. |

22864-41-1 |

|---|---|

Molecular Formula |

C2H4Cl3OP |

Molecular Weight |

181.38 g/mol |

IUPAC Name |

1-chloro-1-dichlorophosphorylethane |

InChI |

InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3 |

InChI Key |

SPYUGXBMJVRZBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(P(=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structural Characteristics

(1-Chloroethyl)phosphonic dichloride is characterized by a phosphorus atom bonded to two chlorine atoms, one oxygen atom (forming a phosphoryl group), and a 1-chloroethyl moiety. Unlike its 2-chloroethyl isomer, the chlorine atom is positioned on the first carbon of the ethyl group, resulting in different reactivity patterns and synthetic applications.

Preparation Method 1: Chlorination of Phosphonothioic Compounds

Principle and Mechanism

This method involves the chlorination of phosphonothioic intermediates to produce the desired phosphonic dichloride. The reaction typically proceeds in two steps: formation of a phosphonothioic dichloride intermediate, followed by replacement of sulfur with oxygen.

Reaction Pathway

The process can be represented as follows:

Step 1: R-P(S)Cl₂ + Chlorinating agent → R-P(O)Cl₂ + Sulfur-containing byproducts

Where R represents the 1-chloroethyl group.

Chlorinating Agents and Reaction Conditions

Various chlorinating agents can be employed for this transformation:

| Chlorinating Agent | Reaction Temperature | Solvent | Yield Range |

|---|---|---|---|

| Chlorine gas | 25-60°C | Carbon tetrachloride | 80-90% |

| Sulfur monochloride | 40-80°C | Carbon tetrachloride | 75-85% |

| Phosphorus pentachloride | 60-90°C | Carbon tetrachloride | 70-80% |

| Sulfuryl chloride | 50-70°C | Carbon tetrachloride | 75-85% |

Based on patent US2870204A, the chlorination procedure follows a general approach where a steady stream of chlorine is introduced into a slurry of the phosphonothioic precursor in carbon tetrachloride, causing a slight temperature rise. The reaction is continued until a clear solution is obtained, indicating completion.

Practical Example Adapted for this compound

The procedure can be adapted from phenylphosphonic dichloride preparation as described in US2870204A:

- Prepare a slurry of (1-chloroethyl)phosphonothioic dichloride in carbon tetrachloride (40 parts solvent to 12 parts compound)

- Introduce chlorine gas until a clear solution results in a slightly exothermic reaction

- Distill off carbon tetrachloride and sulfur chloride byproducts

- Isolate the this compound by distillation under reduced pressure

Preparation Method 2: Thionyl Chloride-Mediated Conversion of Phosphonate Esters

Principle and Reaction Mechanism

This method involves the conversion of phosphonate esters to phosphonic dichlorides using thionyl chloride, often in the presence of catalysts. The reaction proceeds through chlorination and elimination steps, resulting in the replacement of alkoxy groups with chlorine atoms.

Catalysts and Reaction Conditions

Based on patent US4749524A and EP0270041A2, the reaction is catalyzed by various additives:

| Catalyst Type | Examples | Optimal Amount | Temperature Range |

|---|---|---|---|

| Tertiary phosphines | Triphenylphosphine, Tris(4-fluorophenyl)phosphine | 0.5-2 mol% | 80-130°C |

| Metal halides | Lithium bromide, Zinc chloride | 0.5-2 mol% | 80-130°C |

| Lewis acids | Aluminum chloride | 0.1-2 mol% | 60-140°C |

Optimized Procedure for this compound

Adapting from EP0270041A2 and US4749524A, the following procedure can be applied:

- Combine bis(1-chloroethyl) 1-chloroethanephosphonate ester with thionyl chloride in a molar ratio of 1:3

- Add catalyst (preferably triphenylphosphine or lithium bromide) at 0.5-2 mol%

- Heat the reaction mixture to 80-125°C for 8-10 hours

- Continuously recirculate the distilled thionyl chloride and byproducts back to the reaction vessel

- After completion, remove thionyl chloride by distillation

- Purify the this compound by vacuum distillation

The reaction can be represented as:

(1-chloroethyl)P(O)(OCH₂CHCl)₂ + SOCl₂ → (1-chloroethyl)P(O)Cl₂ + 2 CHClCH₂Cl + SO₂

Yield and Purity Considerations

When applied to the 2-chloroethyl isomer, this method typically yields 84-86% of the desired phosphonic dichloride with 90-95% purity. The main impurity is often the corresponding vinylphosphonic dichloride (5-10%), formed through an elimination side reaction. Similar yields and purity profiles would be expected for the 1-chloroethyl analog.

Preparation Method 3: Phosphorus Pentasulfide-Based Approaches

Principle and Chemistry

This approach involves the initial reaction of an appropriate alkyl compound with phosphorus pentasulfide to form a phosphonothioic intermediate, which is subsequently converted to the phosphonic dichloride.

Two-Step Synthesis Process

Formation of Phosphonothioic Intermediate

Based on US2870204A, the procedure involves:

- Heating the appropriate alkyl compound (in this case, a compound containing the 1-chloroethyl moiety) with phosphorus pentasulfide at 160-180°C

- Continuing the reaction until hydrogen sulfide evolution ceases

- Cooling the reaction mixture and isolating the intermediate product by filtration or evaporation

Conversion to Phosphonic Dichloride

The isolated intermediate is then subjected to chlorination as described in Method 1, followed by sulfur dioxide treatment to form the phosphonic dichloride:

Process Considerations and Optimization

The process requires careful temperature control during the initial reaction with phosphorus pentasulfide, as specific compounds react optimally at different temperatures. For aliphatic compounds containing a chlorine atom, temperatures between 140-180°C are typically employed.

This approach, referenced in a study by Ludwig Maier, utilizes N,N-disubstituted formamides as catalysts for the chlorination of phosphonates with thionyl chloride.

Catalysts and Conditions

| Catalyst | Effectiveness | Comments |

|---|---|---|

| Dimethylformamide | High | Most commonly used |

| N-formylpyrrolidine | High | Good alternative |

| N-formylpiperidine | High | Good alternative |

| Pyridine | Moderate | Less effective |

| Hexamethylphosphonic acid triamide | High | Specialized applications |

While this method yields over 90% for various phosphonic dichlorides (methyl, ethyl, n-dodecyl, phenyl), it was noted as "less satisfactory" for 2-chloroethylphosphonyl dichloride, yielding only about 34%. This suggests potential challenges in applying this method to this compound as well.

Comparison of Preparation Methods

Performance Metrics Across Methods

| Method | Typical Yield | Purity | Process Complexity | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Chlorination of Phosphonothioic Compounds | 70-90% | 90-95% | Moderate | High yields, Scalable | Requires handling of chlorine gas |

| Thionyl Chloride Conversion | 80-86% | 90-95% | Moderate | Milder conditions, Commercially viable | Side reactions (vinyl formation) |

| Phosphorus Pentasulfide Approach | 65-80% | 85-95% | High | Access to difficult precursors | Multi-step process, Higher temperatures |

| Formamide-Catalyzed Chlorination | 30-40%* | 85-90% | Low | Simple procedure | Lower yields for chloroethyl derivatives |

*Estimated based on reported yields for similar compounds

Purification and Characterization

Purification Methods

The crude this compound can be purified through:

- Vacuum distillation (typically at 4-5 mbar, 40-90°C)

- Fractional distillation to separate from vinylphosphonic dichloride impurities

- Recrystallization in appropriate solvents for solid derivatives

Analytical Characterization

Key analytical parameters for monitoring the synthesis and purity include:

| Analytical Method | Key Parameters | Typical Values |

|---|---|---|

| NMR (³¹P) | Chemical shift | δ 45-50 ppm |

| NMR (¹H) | Methyl group signal | δ 1.8-2.0 ppm (d) |

| GC-MS | Molecular ion | m/z 181 |

| IR Spectroscopy | P=O stretching | 1250-1300 cm⁻¹ |

| P-Cl stretching | 540-580 cm⁻¹ | |

| Boiling point | Vacuum distillation | 42-83°C (4-5 mbar) |

Applications and Derivatization

This compound serves as a valuable intermediate for synthesizing:

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

(1-Chloroethyl)phosphonic acid: Formed through hydrolysis.

Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.

Scientific Research Applications

(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.

Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.

Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.

Mechanism of Action

The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent attached to the phosphorus atom significantly influences the electronic and steric properties of phosphonic dichlorides:

| Compound | Substituent | Molecular Weight (g/mol) | Reactivity in Hydrolysis | Thermal Stability |

|---|---|---|---|---|

| (1-Chloroethyl)phosphonic dichloride | 1-Chloroethyl | 193.88 | Moderate (inferred) | Moderate |

| Methylphosphonic dichloride | Methyl | 132.93 | High | Low |

| Ethylphosphonic dichloride | Ethyl | 146.93 | Moderate | Moderate |

| Phenylphosphonic dichloride | Phenyl | 194.98 | Low | High |

- Electronic Effects: The electron-withdrawing chloroethyl group in this compound increases the electrophilicity of the phosphorus atom compared to alkyl substituents (e.g., methyl, ethyl), enhancing its reactivity toward nucleophilic attack. However, this effect is less pronounced than in phenyl derivatives, where aromatic resonance stabilizes the phosphorus center .

Hydrolysis Behavior

Hydrolysis of phosphonic dichlorides produces phosphonic acids, which are critical in polymer synthesis. Key findings:

- Methylphosphonic dichloride hydrolyzes rapidly, often leading to side reactions unless tightly controlled .

- Ethylphosphonic dichloride exhibits moderate hydrolysis rates, balancing reactivity and stability .

- This compound likely hydrolyzes at a slower rate than methyl derivatives due to steric hindrance from the chloroethyl group, though faster than phenyl analogs. Complete hydrolysis of phosphonic dichlorides can result in 0% polymer yield if side reactions dominate .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | Methylphosphonic dichloride | Ethylphosphonic dichloride |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 146–148 | 160–162 |

| logP (Octanol-Water) | ~2.9 (estimated) | 1.37 | 1.89 |

| Solubility | Low in water, high in organics | Similar | Similar |

Note: logP values estimated based on Crippen calculations for analogous compounds .

Table 2: Reaction Yields Under Controlled Conditions

| Compound | Temperature (°C) | Yield (%) | Inherent Viscosity (dL/g) |

|---|---|---|---|

| Methylphosphonic dichloride | 20 | 85 | 0.45 |

| Ethylphosphonic dichloride | 20 | 78 | 0.38 |

| This compound (inferred) | 20 | 70–75 | 0.30–0.35 |

Data adapted from polymerization studies .

Q & A

Q. How to scale up synthesis while retaining polymer properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.